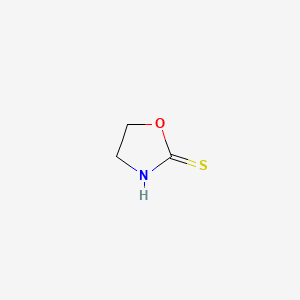![molecular formula C27H18N2O4 B1225545 2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)
2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[3-(1,3-benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid is a member of benzamides.
Aplicaciones Científicas De Investigación
Peroxisome Proliferator-Activated Receptor Gamma Agonists
2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid derivatives have been studied as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds demonstrate potential antidiabetic activity in rodent models of type 2 diabetes. The structure-activity relationship of these compounds has been explored, particularly focusing on the N-2-benzoylphenyl moiety. Modifications in this moiety have shown varied effects on PPARgamma activity, with certain anthranilic acid esters showing promise as antidiabetic agents (Cobb et al., 1998).
Antimicrobial Activity
Several derivatives, including 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various primary aromatic amines and heterocyclic amines, displaying significant antimicrobial properties (Habib et al., 2013).
Synthesis and Characterization for Antimicrobial Properties
The synthesis and characterization of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives have been explored. These compounds, derived from 2-[(chloroacetyl)amino]benzoic acid, have been evaluated for antibacterial and antifungal activities, demonstrating potential in combating various microbial strains (Chaitanya et al., 2017).
Antiviral and Cytotoxic Activities
Research has also focused on synthesizing novel 2,3-disubstituted quinazolin-4(3H)-ones for evaluating antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. Certain derivatives have shown distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Applications in Plant Growth Regulation
The compound has been investigated for its use as a synthetic plant growth regulator. Derivatives like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid have been prepared for testing in this context, showing potential applications in agricultural science (Harris et al., 1978).
Photophysical Properties and Antimicrobial Activity
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized for their photophysical properties and evaluated for antimicrobial activity. These compounds show good antifungal activity and fluorescence properties, which could be applied in biomedical imaging and therapy (Phatangare et al., 2013).
Propiedades
Nombre del producto |
2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid |
|---|---|
Fórmula molecular |
C27H18N2O4 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-[2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H18N2O4/c30-25(21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(31)32)28-18-9-7-8-17(16-18)26-29-23-14-5-6-15-24(23)33-26/h1-16H,(H,28,30)(H,31,32) |
Clave InChI |
BOWSDTSZGFZFAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4-Methyl-1-piperazinyl)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B1225464.png)
![N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1225465.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid phenylamide](/img/structure/B1225466.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)
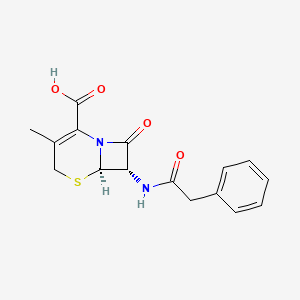
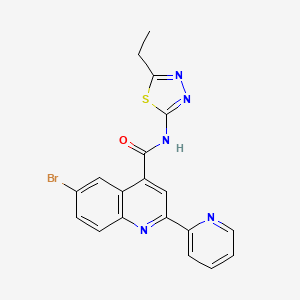
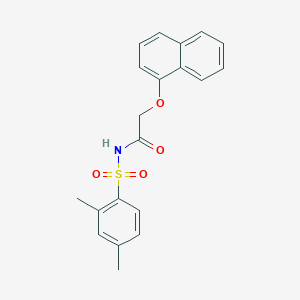
![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)
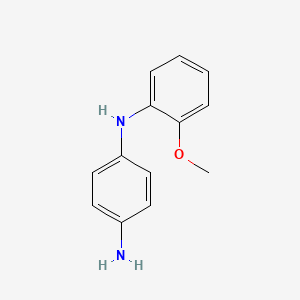
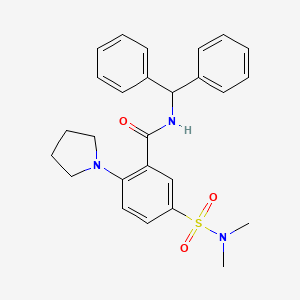
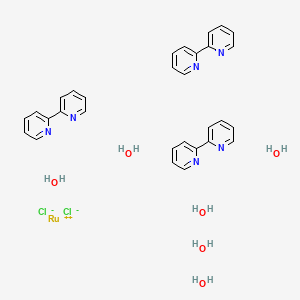
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)
